An In-depth Technical Guide to 1-Benzyl-5-bromopyridin-2(1H)-one: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 1-Benzyl-5-bromopyridin-2(1H)-one: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Heterocyclic Scaffold
1-Benzyl-5-bromopyridin-2(1H)-one is a heterocyclic compound of significant interest in the realms of medicinal chemistry and synthetic organic chemistry. Its structure, which marries a protected pyridinone core with a strategically placed bromine atom and a benzyl group, renders it a highly versatile intermediate for the synthesis of more complex molecular architectures. The pyridin-2-one motif is a prevalent scaffold in numerous biologically active compounds, and the presence of a bromine atom at the C5 position provides a reactive handle for a variety of powerful cross-coupling reactions. The N-benzyl group not only protects the lactam nitrogen but also imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties of derivative compounds. This guide offers a comprehensive overview of the synthesis, chemical properties, and reactivity of 1-Benzyl-5-bromopyridin-2(1H)-one, providing researchers with the foundational knowledge to effectively utilize this valuable building block.
Core Chemical and Physical Properties
While extensive experimental data for 1-Benzyl-5-bromopyridin-2(1H)-one is not broadly published in peer-reviewed journals, its properties can be reliably inferred from its constituent functional groups and data from analogous compounds.
| Property | Expected Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₀BrNO | Based on its chemical structure. |
| Molecular Weight | 264.12 g/mol | Calculated from the molecular formula. |
| CAS Number | 217448-53-8 | Unique chemical identifier. |
| Appearance | White to off-white solid | Typical for crystalline organic compounds of this nature. |
| Melting Point | Moderately high | The planar pyridinone ring allows for efficient crystal packing, and the polarity of the amide bond contributes to strong intermolecular forces. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in non-polar solvents and water. | The benzyl group provides some non-polar character, but the polar pyridinone core dictates solubility in polar organic media. |
| Stability | Stable under standard laboratory conditions. | The aromatic pyridinone ring is generally stable. The compound should be stored away from strong oxidizing agents and high temperatures. |
Spectroscopic Characterization Profile (Predicted)
The following spectroscopic data are predicted based on the analysis of its structure and comparison with similar compounds.
| Technique | Expected Features |
| ¹H NMR | - Benzylic Protons (CH₂): A singlet around δ 5.0-5.5 ppm.- Aromatic Protons (Benzyl): Multiplets in the range of δ 7.2-7.5 ppm.- Pyridinone Protons: Three distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely exhibiting doublet or doublet of doublets splitting patterns characteristic of a trisubstituted pyridine ring. |
| ¹³C NMR | - Benzylic Carbon (CH₂): A signal around δ 50-60 ppm.- Aromatic Carbons (Benzyl): Signals in the δ 127-137 ppm range.- Pyridinone Carbons: Signals in the δ 100-160 ppm range, with the carbonyl carbon (C=O) appearing downfield (δ > 160 ppm). The carbon bearing the bromine (C-Br) would be expected around δ 110-120 ppm. |
| IR Spectroscopy | - C=O Stretch (Amide): A strong absorption band in the region of 1650-1680 cm⁻¹.- C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.- C-H Stretch (Aromatic/Aliphatic): Bands above and below 3000 cm⁻¹, respectively.- C-N Stretch: In the 1200-1350 cm⁻¹ range. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity). The nominal mass would be m/z 263 and 265. |
Synthesis of 1-Benzyl-5-bromopyridin-2(1H)-one
A robust synthesis of 1-Benzyl-5-bromopyridin-2(1H)-one can be envisioned as a two-step process starting from commercially available 2-amino-5-bromopyridine. This strategy involves the conversion of the amino group to a hydroxyl group (which exists in tautomeric equilibrium with the pyridone) followed by N-benzylation.
Step 1: Synthesis of 5-Bromo-2-hydroxypyridine (5-Bromopyridin-2(1H)-one)
The conversion of an aminopyridine to a hydroxypyridine can be achieved via a diazotization reaction followed by hydrolysis.
Protocol: Diazotization and Hydrolysis of 2-Amino-5-bromopyridine
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Dissolution: Dissolve 2-amino-5-bromopyridine in an aqueous solution of sulfuric acid (e.g., 2 M) and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
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Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is monitored for the absence of the starting amine by TLC.
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Hydrolysis: After the addition is complete, continue stirring at low temperature for a short period, then warm the reaction mixture gently to room temperature and then to 50-60 °C. The diazonium salt will hydrolyze, liberating nitrogen gas.
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Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
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Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.
Step 2: N-Benzylation
The N-benzylation of the 5-bromopyridin-2(1H)-one is a standard alkylation reaction. The choice of base and solvent is critical to ensure selective N-alkylation over O-alkylation. Using a polar aprotic solvent like DMF or acetonitrile and a moderately strong base typically favors N-alkylation.
Protocol: N-Benzylation of 5-Bromopyridin-2(1H)-one
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Reaction Setup: To a solution of 5-bromopyridin-2(1H)-one in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
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Addition of Alkylating Agent: Add benzyl bromide dropwise to the suspension at room temperature.
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Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The product will precipitate out of the solution.
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Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization from a solvent system like ethyl acetate/hexanes.
Reactivity and Synthetic Utility
The true synthetic power of 1-Benzyl-5-bromopyridin-2(1H)-one lies in the reactivity of the C-Br bond. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C5 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[1][2] This reaction is particularly valuable for creating biaryl structures, which are common in pharmaceuticals.
Exemplary Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: In a reaction vessel, combine 1-Benzyl-5-bromopyridin-2(1H)-one, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
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Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.
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Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
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Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Heck-Mizoroki Reaction
The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically between an organohalide and an alkene.[3][4] This allows for the introduction of vinyl substituents, which can be further functionalized.
Protocol: Heck-Mizoroki Reaction
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Reaction Setup: Combine 1-Benzyl-5-bromopyridin-2(1H)-one, the alkene (1.2-2.0 equivalents), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a Buchwald ligand), and a base (e.g., triethylamine or K₂CO₃) in a suitable solvent like DMF or acetonitrile.
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Reaction: Heat the mixture under an inert atmosphere to 80-120 °C.
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Work-up and Purification: Follow a similar procedure to the Suzuki coupling work-up and purification.
Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with an amine. This is a key transformation for accessing a wide range of aniline and arylamine derivatives, which are prevalent in drug molecules.
Protocol: Buchwald-Hartwig Amination
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Reaction Setup: In an inert atmosphere glovebox, combine 1-Benzyl-5-bromopyridin-2(1H)-one, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃) in an anhydrous solvent like toluene or dioxane.
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Reaction: Heat the mixture to 80-110 °C until completion.
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Work-up and Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent, and purify the product via column chromatography.
Applications in Drug Discovery and Agrochemicals
While specific applications of 1-Benzyl-5-bromopyridin-2(1H)-one are not extensively documented, its structural motifs are present in numerous compounds with demonstrated biological activity. The 1-benzyl-5-bromo-indolin-2-one scaffold, for example, has been used to develop potent anticancer agents.[5][6] The pyridin-2-one core is a known "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic applications.
The strategic placement of the bromine atom allows for the rapid generation of libraries of compounds through parallel synthesis using the cross-coupling reactions described above. This makes 1-Benzyl-5-bromopyridin-2(1H)-one an ideal starting material for:
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Structure-Activity Relationship (SAR) Studies: By systematically varying the substituent at the C5 position, medicinal chemists can probe the molecular interactions with biological targets and optimize for potency and selectivity.
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Lead Optimization: Once a lead compound is identified, the reactivity of this intermediate allows for fine-tuning of its physicochemical properties (e.g., solubility, metabolic stability) to improve its drug-like characteristics.
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Development of Novel Agrochemicals: The pyridinone core is also found in some herbicides and fungicides. The diversification of this scaffold can lead to the discovery of new crop protection agents.
Conclusion
1-Benzyl-5-bromopyridin-2(1H)-one represents a valuable and versatile building block for chemical synthesis. Its straightforward preparation and, most importantly, the reactivity of its carbon-bromine bond in palladium-catalyzed cross-coupling reactions, provide a reliable and efficient entry point to a vast chemical space of substituted pyridinones. For researchers in drug discovery and materials science, mastering the chemistry of this intermediate opens the door to the creation of novel molecules with potentially valuable biological and physical properties. This guide provides the essential technical knowledge to begin exploring the rich chemistry of this promising scaffold.
References
-
Maslivets, A. N., Kutyashev, I. B., & Zalesov, V. V. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Molbank, 2023(4), M1751. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghorbani, M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing substituted benzyl bromides. US6133468A.
-
Augustine, J. K., Hegde, V., & Kumar, S. (2012). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3208. [Link]
-
Al-Zaydi, K. M. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghorbani, M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Center for Biotechnology Information. [Link]
-
Qureshi, Z. A., Chupka, J. I., Davies, I. W., et al. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 13(42), 29595-29599. [Link]
-
Chemistry LibreTexts. (2021). 21.1: Heck Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. CN110746345B.
-
Alen, J., & Dobrzańska, L. (2008). 3-Benzyl-5-bromo-pyrazin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o547. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Singh, U. P., & Gahtori, P. (2014). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 537-541. [Link]
-
Słoczyńska, K., Pękala, E., Waszkielewicz, A. M., et al. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Neurotherapeutics, 17(1), 309–328. [Link]
-
PubChem. (n.d.). 1-benzyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

